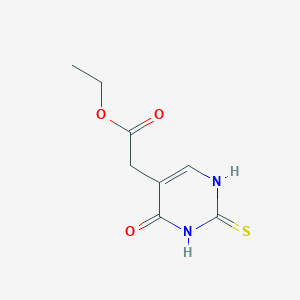

Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-2-13-6(11)3-5-4-9-8(14)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQJLAUOZFTBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394758 | |

| Record name | Ethyl (4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29571-39-9 | |

| Record name | MLS000737545 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate

This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The proposed synthesis is grounded in established principles of pyrimidine chemistry and leverages readily accessible starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and a detailed, practical experimental protocol.

Introduction and Strategic Overview

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] The presence of the 4-hydroxy and 2-mercapto functionalities, along with the C5-substituted ethyl acetate side chain, makes this molecule a versatile intermediate for further chemical elaboration and a candidate for biological screening.

The synthetic strategy outlined herein is based on the classical and widely utilized approach of constructing the pyrimidine ring from a three-carbon (C-C-C) fragment and a nitrogen-carbon-nitrogen (N-C-N) fragment.[2] In this synthesis, thiourea serves as the N-C-N precursor, providing the N1, C2 (with the mercapto group), and N3 atoms of the pyrimidine ring. The C-C-C fragment is a functionalized β-dicarbonyl compound, specifically a derivative of diethyl succinate, which will provide the C4, C5, and C6 atoms of the heterocyclic core, along with the desired ethyl acetate substituent at the 5-position.

The Proposed Synthetic Pathway: A Mechanistic Perspective

The cornerstone of this synthesis is the cyclocondensation reaction between thiourea and a suitable three-carbon electrophilic precursor. Based on the target molecule's structure, the ideal precursor is diethyl 2-formylsuccinate . This precursor contains the necessary carbonyl functionalities and the ethyl acetate side chain at the α-position.

The reaction proceeds via a base-catalyzed condensation, typically employing a strong base such as sodium ethoxide in an alcoholic solvent like ethanol. The mechanism can be rationalized as follows:

-

Deprotonation of Thiourea: Sodium ethoxide deprotonates thiourea to form a more nucleophilic species.

-

Nucleophilic Attack: The deprotonated thiourea attacks one of the carbonyl groups of diethyl 2-formylsuccinate.

-

Intramolecular Cyclization: Subsequent intramolecular condensation occurs, leading to the formation of a cyclic intermediate.

-

Dehydration and Tautomerization: Dehydration of the cyclic intermediate followed by tautomerization yields the stable aromatic 4-hydroxy-2-mercaptopyrimidine ring.

The choice of diethyl 2-formylsuccinate is critical as it directly installs the ethyl acetate moiety at the C5 position of the pyrimidine ring. This targeted approach avoids the need for subsequent functionalization of the pyrimidine core, which can often be challenging and lead to lower overall yields.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl 2-formylsuccinate | 202.20 | 20.22 g | 0.10 |

| Thiourea | 76.12 | 7.61 g | 0.10 |

| Sodium Metal | 22.99 | 2.30 g | 0.10 |

| Absolute Ethanol | 46.07 | 200 mL | - |

| Glacial Acetic Acid | 60.05 | As needed | - |

| Diethyl Ether | 74.12 | For washing | - |

| Deionized Water | 18.02 | For workup | - |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 2.30 g (0.10 mol) of sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 7.61 g (0.10 mol) of thiourea with continuous stirring. Once the thiourea has dissolved, add 20.22 g (0.10 mol) of diethyl 2-formylsuccinate dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Slowly add the reaction mixture to 500 mL of cold deionized water with stirring.

-

Acidification: Acidify the aqueous solution by adding glacial acetic acid dropwise until the pH is approximately 5-6. A solid precipitate of this compound will form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and byproducts.

-

Drying and Purification: Dry the product in a vacuum oven at 50-60 °C to a constant weight. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of the target compound via cyclocondensation.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a well-established cyclocondensation reaction with a strategically chosen three-carbon precursor, this approach ensures high yields and purity of the final product. The principles and the protocol described herein are intended to be a valuable resource for researchers engaged in the synthesis of novel pyrimidine derivatives for applications in drug discovery and development.

References

- Radi, M., Schenone, S., & Botta, M. (2009). Recent highlights in the synthesis of highly functionalized pyrimidines. Organic & Biomolecular Chemistry, 7(14), 2841-2847.

- Sujayev, A., Garibov, E., Nazarov, N., & Farzaliyev, V. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(1), 179.

- Taylor, R. (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review.

- El-gemeie, G. H., & El-Dien, A. M. K. (n.d.).

- Ulbricht, T. L. V., Okuda, T., & Price, C. C. (1959). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses, 39, 8.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules.[1][2][3] Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate is a functionalized pyrimidine derivative with potential applications in drug discovery, necessitating a thorough understanding of its physicochemical properties. These properties are critical as they govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and developability as a drug candidate.[4][5] This guide provides a comprehensive framework for the characterization of this molecule, detailing the experimental protocols and theoretical considerations for determining its key physicochemical parameters. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to ensure a robust and self-validating characterization process.

Identity and Structural Elucidation

Prior to any physicochemical characterization, the unequivocal confirmation of the chemical structure and purity of this compound is paramount. The molecular structure is available in the PubChem database under CID 3659581.[6] A combination of spectroscopic techniques should be employed for this purpose.

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H10N2O3S |

| Molecular Weight | 214.24 g/mol |

| CAS Number | 86903-81-1 |

| Canonical SMILES | CCOC(=O)CC1=CNC(=NC1=O)S |

| InChI Key | UJGRUNLCNJESRX-UHFFFAOYSA-N |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the acetate group, and the pyrimidine ring proton. The ¹³C NMR will provide insights into the number of distinct carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The fragmentation pattern can further corroborate the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the C=O of the ester and the pyrimidine ring, the O-H of the hydroxyl group, and the S-H of the mercapto group.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the gold standard for determining the purity of the compound. A reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is a common starting point. The purity is determined by the area percentage of the main peak.

-

Melting Point Determination: The melting point is a good indicator of purity.[7] Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.[7] Impurities will lead to a depression and broadening of the melting point range.[7]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[8]

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.[9]

-

Initial Determination: Heat rapidly to get an approximate melting point.[7][8]

-

Accurate Determination: Repeat with a fresh sample, heating slowly (1-2°C per minute) when approaching the approximate melting point.

-

Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[8]

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation development.[10][11] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[10]

Experimental Protocol: Shake-Flask Solubility Determination[12][14][15]

-

System Preparation: Prepare buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[10][12]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Caption: Workflow for shake-flask solubility determination.

Acid-Base Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[13] Given the presence of acidic (hydroxy and mercapto groups) and potentially basic (pyrimidine nitrogens) functional groups, this compound is likely to have multiple pKa values. Potentiometric titration is a highly accurate method for pKa determination.[14][15][16]

Experimental Protocol: Potentiometric Titration for pKa Determination[17][18][20]

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[13][14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

-

Titration Setup: Calibrate a pH meter with standard buffers.[14] Place the solution in a jacketed vessel to maintain a constant temperature and purge with nitrogen to remove dissolved CO2.[13][14]

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl and separately with 0.1 M NaOH, adding the titrant in small increments.[13][14]

-

Data Acquisition: Record the pH value after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.[14][15]

Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes.[17] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[18] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.[19]

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination[22][23][24][25]

-

System Preparation: Pre-saturate n-octanol with water and water (or buffer of a specific pH for LogD) with n-octanol.[19]

-

Partitioning: Add a known amount of the compound to a mixture of the two pre-saturated phases in a glass vessel.

-

Equilibration: Shake the vessel until equilibrium is reached (e.g., for several hours).

-

Phase Separation: Allow the two phases to separate completely, aided by centrifugation if necessary.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation:

-

LogP (for the neutral species): LogP = log ([Concentration]octanol / [Concentration]water)

-

LogD (at a specific pH): LogD = log ([Concentration]octanol / [Concentration]aqueous)

-

Caption: Workflow for LogP/LogD determination by the shake-flask method.

Chemical Stability

Assessing the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.[20] Forced degradation studies are typically performed to understand the degradation pathways.[20][21]

Experimental Protocol: HPLC-Based Stability Assessment[26][27][28][29][30]

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).[20]

-

Stress Conditions: Expose the compound to the following conditions in separate experiments:

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[20] Neutralize the acid and base samples before analysis.[20]

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.[22]

-

Data Analysis: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.

Table 2: Summary of Physicochemical Characterization

| Property | Method | Rationale |

| Purity | HPLC, Melting Point | Establishes the quality of the starting material for all subsequent tests. |

| Solubility | Shake-Flask | Determines the maximum dissolved concentration, impacting absorption and formulation. |

| pKa | Potentiometric Titration | Predicts the ionization state at different pH values, affecting solubility and permeability. |

| Lipophilicity | Shake-Flask (LogP/LogD) | Measures the affinity for lipid environments, crucial for membrane transport. |

| Stability | HPLC under Stress | Identifies degradation pathways and informs on storage and handling conditions. |

In Silico Prediction of Properties

In the early stages of drug discovery, computational tools can provide rapid estimations of physicochemical properties, helping to prioritize compounds for synthesis and experimental testing.[4][5][23][24] Various software packages and web-based platforms can predict parameters like LogP, pKa, and solubility based on the chemical structure.[25] These predictions, while not a substitute for experimental data, are valuable for guiding the drug discovery process.[4][5]

Conclusion

The systematic characterization of the physicochemical properties of this compound is an indispensable step in its evaluation as a potential drug candidate. The protocols and principles outlined in this guide provide a robust framework for obtaining high-quality, reliable data on its purity, solubility, ionization, lipophilicity, and stability. This comprehensive physicochemical profile will enable informed decisions in subsequent stages of drug development, from formulation design to the prediction of its in vivo behavior.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

University of Alberta. Melting point determination. Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]

-

Saeed, A., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available from: [Link]

-

ResearchGate. (2015). In Silico Physicochemical Parameter Predictions. Available from: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

PubMed Central. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(7), 1033. Available from: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

PubMed Central. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(11), 1425-1449. Available from: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

University of Colorado Boulder. Experiment 1 - Melting Points. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

PubMed Central. (2020). A Guide to In Silico Drug Design. Pharmaceuticals, 13(9), 245. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 994-1002. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Science Alert. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 10, 1-17. Available from: [Link]

-

Indonesian Journal of Pharmaceutical Science and Technology. (2020). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Available from: [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1). Available from: [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Pyrimidine Derivatives: Chemical Properties and Applications in Research. Available from: [Link]

-

ResearchGate. (2022). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Available from: [Link]

-

Altabrisa Group. (2024). 3 Key Steps for HPLC Validation in Stability Testing. Available from: [Link]

-

SciSpace. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

-

Wikipedia. Pyrimidine. Available from: [Link]

-

PubMed Central. (2012). Free radical scavenging properties of pyrimidine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 213-221. Available from: [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

StabilityStudies.in. SOP for Analyzing Stability Samples Using HPLC. Available from: [Link]

-

PubMed Central. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2015, 684139. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available from: [Link]

-

ResearchGate. (2015). synthesis of new mercaptopyrimidines and thienopyrimidines. Available from: [Link]

-

Academia.edu. (2018). (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[14][18]thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. scialert.net [scialert.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H10N2O3S | CID 3659581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. scielo.br [scielo.br]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products | Putra | Indonesian Journal of Pharmaceutical Science and Technology [journals.unpad.ac.id]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the structural elucidation of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents, making the precise determination of its derivatives' structures a critical step in drug discovery and development.[1] This document moves beyond a simple recitation of analytical techniques, instead offering a deep dive into the strategic application and interpretation of spectroscopic data. Our approach is grounded in the principles of causality, ensuring that each step in the elucidation process is not just a procedure, but a logical deduction.

The structural confirmation of novel molecules like this compound relies on a synergistic application of modern analytical techniques.[1] This guide will focus on the primary spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique as it applies to this specific molecule, predict the expected data based on analogous structures, and provide standardized protocols for data acquisition.

A crucial consideration for this particular molecule is the existence of tautomeric forms. Both the 4-hydroxy and 2-mercapto functionalities can exist in equilibrium with their keto and thione forms, respectively. This phenomenon significantly influences the spectroscopic signature of the compound. This guide will address the potential for tautomerism and how to identify the predominant form in a given sample.

Molecular Structure and Tautomerism

The foundational step in any structural elucidation is a clear understanding of the proposed molecular structure and its potential isomeric forms. This compound (C₈H₁₀N₂O₃S) presents a fascinating case due to the prototropic tautomerism of the pyrimidine ring.[2]

The 4-hydroxy-2-mercaptopyrimidine core can exist in several tautomeric forms, with the keto-thione form generally being the most stable in the solid state and in polar solvents. The equilibrium between these forms is a critical factor in the interpretation of spectroscopic data.

Caption: Tautomeric forms of the core pyrimidine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton and the spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we expect to see signals corresponding to the ethyl group, the methylene bridge, the pyrimidine ring proton, and exchangeable protons from the -OH, -SH, and N-H groups.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (Ethyl) | 1.2 - 1.3 | Triplet | 3H | Shielded aliphatic protons coupled to the -CH₂- group. |

| -CH₂- (Ethyl) | 4.1 - 4.2 | Quartet | 2H | Deshielded by the adjacent oxygen atom and coupled to the -CH₃ group. |

| -CH₂- (Acetate) | 3.4 - 3.6 | Singlet | 2H | Protons on the carbon alpha to the carbonyl group and the pyrimidine ring. |

| Pyrimidine C6-H | 7.5 - 8.0 | Singlet | 1H | Aromatic proton on the pyrimidine ring, deshielded by the heterocyclic system. |

| -OH / N-H / S-H | 9.0 - 12.0 | Broad Singlet | 3H | Exchangeable protons, chemical shift is concentration and solvent dependent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1] DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons, allowing for their observation.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

-

Deuterium Exchange: To confirm the assignment of exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to -OH, -NH, and -SH will disappear or significantly decrease in intensity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (Ethyl) | ~14 | Shielded aliphatic carbon. |

| -CH₂- (Ethyl) | ~60 | Carbon attached to the deshielding oxygen atom. |

| -CH₂- (Acetate) | ~30-35 | Aliphatic carbon alpha to a carbonyl and aromatic ring. |

| C5 (Pyrimidine) | ~100-110 | Carbon bearing the acetate substituent. |

| C6 (Pyrimidine) | ~140-150 | Unsubstituted carbon in the pyrimidine ring. |

| C4 (Pyrimidine) | ~160-165 | Carbon attached to the hydroxyl group (or carbonyl in the keto form). |

| C2 (Pyrimidine) | ~170-180 | Carbon attached to the mercapto group (or thiocarbonyl in the thione form). |

| C=O (Ester) | ~170 | Carbonyl carbon of the ester group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Parameters:

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[3] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| O-H / N-H stretch | 3100 - 3500 (broad) | Stretching vibrations of hydroxyl and amine groups, often broadened by hydrogen bonding.[4] |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of the C-H bond on the pyrimidine ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Stretching of the C-H bonds in the ethyl and methylene groups. |

| C=O stretch (ester) | 1720 - 1740 | Strong absorption characteristic of the ester carbonyl group. |

| C=O stretch (amide) | 1650 - 1700 | If the keto tautomer is present, a C=O stretch from the pyrimidine ring will be observed.[4] |

| C=N / C=C stretch | 1550 - 1650 | Ring stretching vibrations of the pyrimidine core.[4] |

| C=S stretch | 1100 - 1200 | Thione C=S stretching vibration, if the thione tautomer is present. |

| C-O stretch | 1000 - 1300 | Stretching of the C-O bonds in the ester group. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.[1]

For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (214.24 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula (C₈H₁₀N₂O₃S).

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion will likely involve the loss of neutral fragments such as:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

-

Loss of the entire ethyl acetate side chain.

-

Cleavage of the pyrimidine ring.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap detector.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. By combining the detailed information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a confident and unambiguous structural assignment can be achieved. The potential for tautomerism must be considered throughout the analysis, as it will influence the observed spectroscopic data. The protocols and predicted data presented in this guide provide a robust framework for researchers in the field of medicinal chemistry to confidently characterize this and similar pyrimidine derivatives.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.).

- Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers - Benchchem. (n.d.).

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025).

-

This compound | C8H10N2O3S | CID 3659581. PubChem. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. The presence of hydroxyl, mercapto, and ethyl acetate functional groups on this scaffold provides multiple points for potential biological interactions and further chemical modification, making it a molecule of interest for researchers in medicinal chemistry and drug development.

This guide is designed for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying scientific rationale and field-proven experimental protocols for its acquisition.

Molecular Structure and Tautomerism

Before delving into the spectroscopic data, it is crucial to consider the potential tautomeric forms of this compound. The pyrimidine ring contains amide and thioamide functionalities, which can exist in several tautomeric forms. The hydroxy and mercapto groups can exist as keto and thione forms, respectively. For the purpose of this guide, we will primarily consider the structure as named, while acknowledging that the exact tautomeric form in a given state (solid or in solution) will influence the spectral data. The equilibrium between these forms is often solvent and temperature-dependent.

Caption: Molecular Structure of this compound.[1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The following table outlines the predicted signals for the target molecule, assuming a deuterated solvent like DMSO-d₆, which is capable of dissolving the polar compound and exchanging with labile protons (OH, NH, SH).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | SH | Thioamide protons are typically deshielded and appear as broad signals due to quadrupole broadening and potential exchange. |

| ~11.0 - 12.0 | Broad Singlet | 1H | OH / NH | The hydroxyl or amide proton on the ring is acidic, highly deshielded, and will appear as a broad singlet that is D₂O exchangeable. |

| ~7.5 - 7.8 | Singlet | 1H | C6-H | This is the sole aromatic proton on the pyrimidine ring. Its chemical shift is influenced by the adjacent electron-withdrawing groups. |

| 4.12 | Quartet (q) | 2H | O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group (n+1 rule). |

| 3.45 | Singlet | 2H | CH₂ -COO | These methylene protons are adjacent to the pyrimidine ring and the carbonyl group, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons. |

| 1.20 | Triplet (t) | 3H | O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~175.0 | C =S (Thione) | The thione carbon is highly deshielded and appears significantly downfield. |

| ~170.5 | C =O (Ester) | The ester carbonyl carbon is characteristically found in this region. |

| ~162.0 | C 4-OH (Keto) | The carbon bearing the hydroxyl group (or keto form) is deshielded by the electronegative oxygen and its position in the heterocyclic ring. |

| ~145.0 | C 6 | The olefinic carbon of the pyrimidine ring attached to the proton. |

| ~110.0 | C 5 | The pyrimidine carbon attached to the acetate side chain. |

| ~61.0 | O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen. |

| ~30.0 | CH₂ -COO | The methylene carbon of the acetate side chain. |

| ~14.0 | O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

Caption: A plausible ESI-MS/MS fragmentation pathway for the protonated molecule.

Explanation of Fragmentation:

-

Loss of Ethanol (C₂H₅OH) : A common fragmentation for ethyl esters, leading to a ketene intermediate or a cyclized product. This would yield a fragment at m/z 169.02 .

-

Loss of the Ethyl Acetate Radical (•CH₂COOC₂H₅) : Cleavage of the bond between the pyrimidine ring and the side chain would result in the stable pyrimidine ring fragment at m/z 128.01 . This is often a very stable and therefore prominent fragment.

-

Loss of the Ethoxycarbonyl Radical (•COOC₂H₅) : Cleavage alpha to the carbonyl could produce a fragment at m/z 142.03 .

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

Chromatography (Optional but Recommended) : Use a C18 reverse-phase HPLC column to purify the sample before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.

-

Mass Spectrometer Setup (ESI Positive Mode) :

-

Ion Source : Electrospray Ionization (ESI).

-

Polarity : Positive.

-

Capillary Voltage : 3-4 kV.

-

Gas Flow (Nitrogen) : Set drying gas and nebulizer gas to manufacturer-recommended values.

-

Scan Range : Set a full scan range from m/z 50 to 500 to observe the parent ion and any potential impurities or adducts.

-

-

MS/MS Analysis : Perform a separate product ion scan by selecting the predicted [M+H]⁺ ion (m/z 215.05) as the precursor and applying collision energy (e.g., 10-30 eV) to induce fragmentation.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust baseline for the structural confirmation of this molecule. The included experimental protocols are based on standard, validated laboratory practices, ensuring that researchers can reliably acquire high-quality data. By synthesizing theoretical knowledge with practical application, this document serves as an essential resource for scientists engaged in the synthesis, characterization, and development of novel pyrimidine-based compounds.

References

-

PubChem. This compound. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

Sources

The Fundamental Importance of Tautomerism in Pyrimidine Scaffolds

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxy-2-Mercaptopyrimidine Derivatives

This guide provides a comprehensive exploration of the tautomeric phenomena exhibited by 4-hydroxy-2-mercaptopyrimidine derivatives. For researchers, scientists, and professionals in drug development, a deep understanding of tautomerism is not merely academic; it is a critical factor that dictates the physicochemical properties, biological activity, and therapeutic potential of these versatile heterocyclic compounds.[1] This document delves into the structural nuances, the influential factors governing tautomeric equilibria, and the advanced analytical and computational methodologies employed for their characterization.

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a cornerstone concept in organic chemistry, particularly within heterocyclic systems.[2] For derivatives of 4-hydroxy-2-mercaptopyrimidine, two principal types of prototropic tautomerism are at play: the lactam-lactim (keto-enol) equilibrium at the 4-position and the thione-thiol equilibrium at the 2-position.

The significance of this phenomenon in drug design cannot be overstated. Different tautomers of a single molecule can exhibit distinct properties, including:

-

Molecular Recognition: Altered hydrogen bonding patterns, molecular shape, and electrostatic potential can dramatically change how a molecule interacts with its biological target, such as an enzyme or receptor.[1]

-

Physicochemical Properties: Tautomers often differ in their solubility, lipophilicity (LogP), and pKa, which directly impacts their absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Chemical Stability and Reactivity: The predominance of one tautomer over others can dictate the molecule's reactivity and susceptibility to degradation.

Therefore, controlling or, at the very least, understanding the tautomeric landscape is essential for the rational design and optimization of bioactive compounds.[3][4]

The Tautomeric Landscape of 4-Hydroxy-2-Mercaptopyrimidine

The 4-hydroxy-2-mercaptopyrimidine core can exist in several tautomeric forms due to the migration of protons between nitrogen, oxygen, and sulfur atoms. The four primary tautomers arise from the combination of the lactam/lactim and thione/thiol states.

-

Diketone-thione Form (A): 6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one. This form is often predominant, especially in polar solvents and the solid state.

-

Enol-thione Form (B): Pyrimidine-4,6-diol-2-thiol.

-

Keto-thiol Form (C): 6-hydroxy-2-sulfanyl-pyrimidin-4-one.

-

Di-enol-thiol Form (D): 2-Sulfanyl-pyrimidine-4,6-diol.

The interplay between these forms creates a complex equilibrium that is sensitive to the surrounding environment.

Caption: Tautomeric equilibria in the 4-hydroxy-2-mercaptopyrimidine core.

Key Factors Governing Tautomeric Equilibrium

The delicate balance between tautomeric forms is dictated by a combination of intrinsic molecular properties and extrinsic environmental factors.

The Decisive Role of the Solvent

The choice of solvent has a profound impact on the position of the tautomeric equilibrium.[5][6][7] This is a direct consequence of the differing polarities of the tautomers.

-

Polar Solvents (e.g., water, ethanol, DMSO): These solvents preferentially stabilize the more polar tautomers through dipole-dipole interactions and hydrogen bonding. In the case of 4-hydroxy-2-mercaptopyrimidine derivatives, the lactam and thione forms, with their C=O and C=S double bonds, are significantly more polar than their lactim (C-OH) and thiol (C-SH) counterparts. Consequently, in polar media, the equilibrium is heavily shifted towards the keto-thione tautomers.[8][9]

-

Nonpolar Solvents (e.g., cyclohexane, dioxane): In these environments, the less polar thiol and enol forms tend to be more favored.[8] Self-association through hydrogen bonding between molecules can also play a role, often favoring the thione form.[9]

Influence of Substituents

The electronic nature of substituents on the pyrimidine ring can fine-tune the relative stabilities of the tautomers. Electron-withdrawing or electron-donating groups can alter the acidity of the mobile protons and the electron density across the heterocyclic system, thereby shifting the equilibrium. This principle is fundamental to the targeted synthesis of derivatives with desired tautomeric preferences.[10]

Advanced Methodologies for Tautomer Characterization

Elucidating the dominant tautomeric form(s) requires a multi-faceted approach, combining spectroscopic, crystallographic, and computational techniques.

Spectroscopic Analysis in Solution and Solid State

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for studying tautomeric equilibria in solution.[11]

-

¹H NMR: The chemical shifts of protons attached to nitrogen, oxygen, and sulfur are highly informative. For instance, an N-H proton in a lactam or thione ring typically resonates at a lower field compared to an O-H or S-H proton.

-

¹³C NMR: The chemical shift of the carbon atoms involved in the tautomerism provides clear evidence. A carbonyl carbon (C=O) in a lactam form resonates around 160-180 ppm, while a thione carbon (C=S) appears further downfield, often in the 160-175 ppm range. In contrast, carbons in C-OH or C-SH bonds have significantly different chemical shifts.

-

¹⁵N NMR: This technique is particularly useful for distinguishing between annular tautomers, as the nitrogen chemical shifts are very sensitive to the local chemical environment (e.g., imino vs. amino nitrogen).[12]

UV-Vis Spectroscopy: Different tautomers possess distinct chromophores and thus exhibit different absorption maxima (λmax). The thione (C=S) and keto (C=O) groups have characteristic n→π* and π→π* transitions. By monitoring changes in the absorption spectrum in different solvents, one can qualitatively and sometimes quantitatively assess the tautomeric equilibrium.[8]

Vibrational Spectroscopy (FT-IR and FT-Raman): In the solid state or in solution, characteristic vibrational frequencies can identify the functional groups present. The presence of a strong C=O stretching band (around 1650-1700 cm⁻¹) is indicative of the lactam form, while a C=S stretching vibration (around 1100-1200 cm⁻¹) points to the thione tautomer. The absence of these and the presence of O-H and S-H stretching bands would suggest the lactim and thiol forms, respectively.[13][14]

Definitive Solid-State Structure by X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric structure in the solid state. It allows for the precise determination of bond lengths and the direct localization of hydrogen atoms, confirming whether the structure exists in the keto-thione or an alternative form. This technique has been instrumental in validating the predominance of the keto and thione forms in the crystalline phase for many related heterocyclic systems.

Computational Chemistry: A Predictive and Explanatory Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[15] These methods allow for:

-

Energy Calculations: Determining the relative thermodynamic stabilities of all possible tautomers in the gas phase.

-

Solvation Models: Using implicit (e.g., PCM) or explicit solvent models to predict the most stable tautomer in different solvents, corroborating experimental findings.[5][16]

-

Spectra Simulation: Calculating theoretical NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.[13]

Table 1: Illustrative Relative Energies of Pyrimidine Tautomers from Computational Studies

| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| Keto-Thione | 0.00 (Reference) | 0.00 (Reference) |

| Enol-Thione | +5.8 | +3.5 |

| Keto-Thiol | +8.2 | +6.1 |

| Enol-Thiol | +12.5 | +9.7 |

| Note: These are representative values and can vary based on the specific derivative and computational method employed. |

Synthesis and Biological Relevance

The synthesis of 4-hydroxy-2-mercaptopyrimidine derivatives often starts from precursors like diethyl malonate and thiourea.[17] The resulting compounds serve as valuable scaffolds in medicinal chemistry.

A notable application is in the development of antagonists for the A3 adenosine receptor (A3AR), a target for inflammatory diseases and cancer. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been designed and synthesized, leading to potent and selective A3AR antagonists.[18][19] In these studies, understanding the tautomeric behavior is crucial for establishing accurate structure-activity relationships (SAR), as the biologically active form that binds to the receptor may not be the most abundant tautomer in solution.[1]

Caption: Workflow for the development of 4-hydroxy-2-mercaptopyrimidine derivatives.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

This protocol outlines a general procedure for investigating the solvent-dependent tautomeric equilibrium of a 4-hydroxy-2-mercaptopyrimidine derivative using ¹H NMR.

Objective: To determine the predominant tautomeric form in a polar and a non-polar solvent.

Materials:

-

4-hydroxy-2-mercaptopyrimidine derivative sample.

-

Deuterated dimethyl sulfoxide (DMSO-d₆) - polar, aprotic.

-

Deuterated chloroform (CDCl₃) - non-polar, aprotic.

-

NMR tubes and spectrometer.

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the derivative and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. In a separate NMR tube, dissolve an identical amount of the sample in ~0.6 mL of CDCl₃.

-

Data Acquisition: Acquire ¹H NMR spectra for both samples at a constant temperature (e.g., 298 K). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis (Causality):

-

Identify Key Signals: Look for characteristic peaks. A broad signal in the 10-13 ppm range in DMSO-d₆ is often indicative of N-H protons, suggesting the keto-thione form. In CDCl₃, the potential appearance of sharper S-H (around 3-6 ppm) or O-H signals might indicate a shift towards thiol or enol forms.

-

Compare Spectra: Directly compare the spectra from the two solvents. A significant change in chemical shifts or the appearance/disappearance of peaks provides strong evidence of a solvent-induced shift in the tautomeric equilibrium.

-

Integration: If distinct peaks for different tautomers are observed and well-resolved, their relative populations can be estimated by integrating the corresponding signals.

-

Self-Validation: The consistency of the observed chemical shifts with literature values for known keto-thione and thiol-enol systems serves as an internal validation of the assignments. Further confirmation can be achieved with 2D NMR experiments (e.g., HMBC) to establish correlations between protons and carbons.

Conclusion and Future Directions

The tautomerism of 4-hydroxy-2-mercaptopyrimidine derivatives is a complex but fundamentally important aspect of their chemistry and pharmacology. The predominance of the keto-thione tautomer in polar environments is a well-established principle, yet the subtle interplay of solvent, substituents, and solid-state packing effects continues to be an active area of research.

Future work will likely focus on more sophisticated computational models that can accurately predict tautomeric ratios in heterogeneous biological environments, such as the active site of a protein. The development of novel analytical techniques to probe these equilibria in real-time and in situ will further empower the rational design of next-generation therapeutics based on this privileged scaffold.

References

-

Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 73(11), 1787-1793. [Link]

-

Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

-

ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. [Link]

-

Cosimelli, B., et al. (2001). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 44(23), 3927-3933. [Link]

-

ResearchGate. (2013). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. ResearchGate. [Link]

-

Szefler, B., & Czeleń, P. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

-

Abdel-Ghani, N. T., et al. (2007). Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions. ResearchGate. [Link]

-

ResearchGate. (2008). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structure of 2-mercaptopyrimidine thiol and thione tautomers. ResearchGate. [Link]

-

ResearchGate. (2001). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Mercaptopyridine. Wikipedia. [Link]

-

Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. RSC Publishing. [Link]

-

ResearchGate. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

-

PubChem. (n.d.). 4,6-Dihydroxy-2-mercaptopyrimidine. PubChem. [Link]

-

ChemBK. (n.d.). 4,6-Dihydroxy-2-Mercaptopyrimidine. ChemBK. [Link]

-

Al-Majthoub, M. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central. [Link]

-

Gora, R. W., et al. (2013). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PubMed Central. [Link]

-

da Costa, J. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

-

ResearchGate. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. LibreTexts Chemistry. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. [Link]

-

ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate. PubChem. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed. [Link]

-

ResearchGate. (2012). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. ResearchGate. [Link]

-

Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. dspace.ncl.res.in. [Link]

-

Schlegel, H. B. (1982). Ab initio molecular orbital study of the tautomerism of 4‐hydroxy‐2‐pyridinone. International Journal of Quantum Chemistry. [Link]

-

Oxford Academic. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science. [Link]

-

Martin, Y. C. (2009). Let's not forget tautomers. PubMed. [Link]

-

Perry, C., et al. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

-

Beak, P., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. [Link]

-

MDPI. (2025). 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. [Link]

-

WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology. [Link]

-

ResearchGate. (2022). Role of different tautomers in the base-pairing abilities of some of the vital antiviral drugs used against COVID-19. ResearchGate. [Link]

-

MDPI. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

-

D'Ascenzo, L., & Auffinger, P. (2019). General Strategies for RNA X-ray Crystallography. MDPI. [Link]

Sources

- 1. Let's not forget tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group [mdpi.com]

- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations. | Sigma-Aldrich [sigmaaldrich.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chembk.com [chembk.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

CAS number 29571-39-9 properties and suppliers

An In-Depth Technical Guide to 2-(2-Aminoethoxy)ethanol (AEEA)

A Note on Chemical Identification: The topic of this guide was specified by CAS number 29571-39-9. However, publicly available chemical databases show inconsistencies and limited information for this identifier. In contrast, the closely related and structurally significant compound, 2-(2-aminoethoxy)ethanol, is frequently referenced under CAS number 929-06-6 and aligns with the likely interests of a research and drug development audience. This guide will therefore focus on 2-(2-aminoethoxy)ethanol (CAS 929-06-6), a compound of significant industrial and research importance.

Introduction

2-(2-Aminoethoxy)ethanol, also known as Diglycolamine® (a registered trademark of Huntsman Corporation) or AEEA, is a versatile organic compound possessing both a primary amine and a primary alcohol functional group. This bifunctionality makes it a valuable intermediate and building block in a wide array of chemical syntheses. It is a colorless, slightly viscous liquid with a mild amine odor.[1] Its miscibility with water and various organic solvents, combined with its reactive nature, underpins its utility in diverse fields ranging from gas treatment to pharmaceutical development.[1]

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 929-06-6 | |

| Molecular Formula | C4H11NO2 | [2] |

| Molecular Weight | 105.14 g/mol | [2] |

| Appearance | Colorless to slightly yellow, viscous liquid | [1][3] |

| Odor | Mild amine, faint fish-like | [1][4] |

| Boiling Point | 221-224 °C | [3][5] |

| Melting Point | -12.5 °C to -13 °C | [3][6] |

| Density | 1.05 - 1.071 g/mL at 20-25 °C | [3] |

| Flash Point | 124 - 127 °C (255 - 260.6 °F) | [3] |

| Solubility | Miscible with water and alcohols | [1][3][6] |

Reactivity Profile

2-(2-Aminoethoxy)ethanol is a stable compound under recommended storage conditions but exhibits reactivity characteristic of its functional groups.[5]

-

Incompatibilities: It is incompatible with strong acids, strong oxidizing agents, and acid halides.[5][7] The amine group can react with carbon dioxide, particularly from the air.[5]

-

Exothermic Reactions: As an aminoalcohol, it neutralizes acids in exothermic reactions.[5][8]

-

Hazardous Reactions: It can react with reducing agents (like hydrides) to generate flammable hydrogen gas.[7][8] Combustion produces toxic oxides of nitrogen.[1][4][8]

Part 2: Synthesis and Mechanism of Action

Industrial Synthesis Pathway

The primary industrial synthesis of 2-(2-aminoethoxy)ethanol involves the reductive amination of diethylene glycol (DEG). In this process, DEG is reacted with ammonia at elevated temperatures (100-300°C) and pressures (10-260 bar) over a metal or metal oxide catalyst.[9][10] Catalysts often include cobalt or nickel oxides on supports like silica or alumina.[9][10] The reaction conditions can be tuned to influence the ratio of 2-(2-aminoethoxy)ethanol to byproducts like morpholine.[9][10]

Caption: Industrial synthesis of AEEA via reductive amination of diethylene glycol.

Alternative Synthesis Routes

Alternative, higher-yield laboratory syntheses have been developed to avoid harsh industrial conditions. One such method involves the deprotection of a phthalimido-protected intermediate, which can be synthesized from diethylene glycol.[11] This multi-step process offers a safer route with high purity, suitable for producing derivatives for pharmaceutical applications.[11]

Part 3: Applications in Drug Development and Research

The dual functionality of AEEA makes it a highly valuable synthon in the development of complex molecules.

-

Linker and Spacer Chemistry: AEEA is commonly used as a hydrophilic linker or spacer in bioconjugation. Its flexible ethoxy chain and reactive termini allow it to connect different molecular entities, such as a targeting moiety and a therapeutic payload in antibody-drug conjugates (ADCs) or in the synthesis of PROTACs. Its inclusion can enhance the solubility and modulate the pharmacokinetic properties of the final conjugate.[12]

-

Peptide and PNA Synthesis: The Fmoc-protected derivative of AEEA is a key building block in peptide synthesis, allowing for the introduction of PEG-like spacers to modify peptide hydrophobicity and receptor accessibility.[12][13]

-

Fluorescent Sensors: The AEEA backbone is employed in the construction of fluorescent sensors. For instance, it has been used as a receptor chain in water-soluble, ratiometric fluorescent zinc sensors.

-

Industrial Applications: Beyond the lab, AEEA is used extensively in gas treating for the removal of CO₂ and H₂S from gas streams, as an intermediate for surfactants in personal care products, and as a curing agent for epoxy resins.[1][6]

Part 4: Experimental Protocol: Chemoselective N-Acylation

The selective acylation of the amine in the presence of the hydroxyl group is a critical transformation for utilizing AEEA as a linker. This protocol describes a catalyst-free method for achieving high chemoselectivity.

Objective: To selectively N-acylate 2-(2-aminoethoxy)ethanol using acetic anhydride, leaving the hydroxyl group unmodified. The high nucleophilicity of the amine group compared to the alcohol allows for this selective reaction, especially at controlled temperatures.

Materials:

-

2-(2-aminoethoxy)ethanol (AEEA)

-

Acetic Anhydride (Ac₂O)

-

Diethyl ether (or other suitable organic solvent)

-

Round-bottomed flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thin-Layer Chromatography (TLC) supplies (silica plates, developing chamber)

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottomed flask, add 2-(2-aminoethoxy)ethanol (1.0 mmol). Place the flask on a magnetic stirrer.

-

Reagent Addition: While stirring, add acetic anhydride (1.2 mmol, 1.2 equivalents) to the flask at room temperature. For reactions requiring higher selectivity, the flask can be cooled in an ice bath before and during the addition.

-

Reaction Monitoring: The reaction is typically rapid. Monitor its completion by TLC, comparing the reaction mixture to the starting material.

-

Product Isolation: Upon completion, add diethyl ether (~5 mL) to the reaction mixture.[14] Stir and allow the mixture to stand at room temperature.

-

Crystallization and Filtration: The N-acylated product will often crystallize or precipitate out of the ether solution.[14] Collect the solid product by filtration.

-

Purification (if necessary): If the product is not sufficiently pure, it can be purified by column chromatography on silica gel.[14]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. 2-(2-Aminoethoxy)ethanol synthesis - chemicalbook [chemicalbook.com]

- 3. newtopchem.com [newtopchem.com]

- 4. Diglycolamine | C4H11NO2 | CID 13578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]

- 6. 2-(2-Aminoethoxy)ethanol CAS 929-06-6 | Specialty Amino Alcohol [sodiumdodecylsulfate.com]

- 7. nj.gov [nj.gov]

- 8. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 10. A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) [quickcompany.in]

- 11. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 14. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

The Mercaptopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery and Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, largely due to its foundational role in the structure of nucleic acids.[1][2][3][4] When functionalized with a mercapto (thiol) group, this scaffold gains unique physicochemical properties that make it an exceptionally versatile and "privileged" core for drug design.[5] Mercaptopyrimidine derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][6][7] The thiol group's capacity for hydrogen bonding, metal chelation, and antioxidant activity, combined with the pyrimidine ring's synthetic tractability, allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.[8] This technical guide provides a comprehensive analysis of the biological significance of the mercaptopyrimidine scaffold, detailing its mechanisms of action across various therapeutic areas, key structure-activity relationships, and the experimental protocols central to its development.

Introduction: The Physicochemical and Biological Advantage

The pyrimidine ring is a six-membered aromatic heterocycle fundamental to life, forming the core of nucleobases like cytosine, thymine, and uracil.[5] This inherent biological relevance allows many pyrimidine-based drugs to be recognized by cellular machinery, potentially enhancing their bioavailability and efficacy. The introduction of a mercapto (-SH) group at various positions on the ring transforms the scaffold's electronic and steric properties. The thiol moiety is a potent hydrogen bond donor and acceptor, can participate in metal chelation, and is known to scavenge free radicals, conferring antioxidant properties to the molecule.[8] This functional versatility has enabled medicinal chemists to generate vast libraries of mercaptopyrimidine derivatives targeting a multitude of disease-related proteins and pathways.

Core Biological Activities & Mechanisms of Action

The mercaptopyrimidine core has been successfully exploited to develop potent agents across several therapeutic domains. The following sections detail the most significant of these activities and their underlying molecular mechanisms.

Anticancer Activity

Mercaptopyrimidine derivatives have emerged as powerful anticancer agents that exert their effects through diverse mechanisms, including the inhibition of critical cellular enzymes and direct interaction with DNA.[2]

Mechanism 1: Inhibition of DNA Repair Pathways A key strategy in cancer therapy is to inhibit the cell's ability to repair DNA damage, leading to the accumulation of lethal breaks, particularly in rapidly dividing cancer cells. Certain mercaptopyrimidine derivatives are potent inhibitors of DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is a major route for repairing DNA double-strand breaks.[6] By blocking this pathway, these compounds induce cytotoxicity and can synergize with radiation or radiomimetic drugs to enhance cancer cell death.[6] For instance, derivatives of SCR7, a compound synthesized from 5,6-diamino-2-mercaptopyrimidin-4-ol, have shown significantly improved cytotoxicity at lower concentrations compared to the parent compound.[6]

Caption: Inhibition of the NHEJ pathway by mercaptopyrimidines.

Mechanism 2: Kinase and Transcription Factor Inhibition Signal transduction pathways, often driven by kinases and transcription factors, are frequently dysregulated in cancer. Mercaptopyrimidine derivatives have been designed to target these key nodes.

-

STAT3/STAT5a Inhibition: Novel 2-thiopyrimidine/chalcone hybrids have been shown to inhibit Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5a, which are implicated in tumor cell proliferation and survival.[7][9] Compound 9n from one such study exhibited dual inhibitory activity against both STAT3 and STAT5a.[9]

-